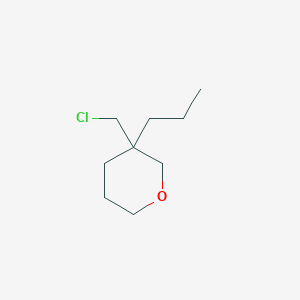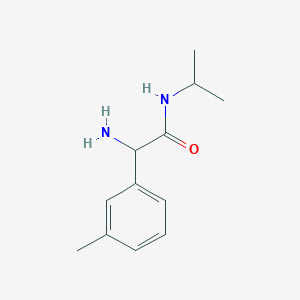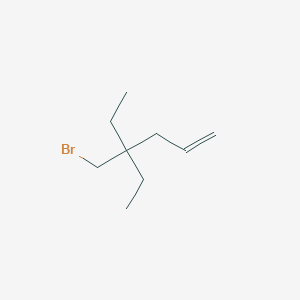![molecular formula C10H10F3NO B13186032 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine is an organic compound that features both fluorine and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base to form the intermediate 2-[(2,2-difluoroethenyl)oxy]-4-fluorobenzaldehyde. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Similar structure but lacks the difluoroethenyl group.
2-(2-Fluorophenyl)ethan-1-amine: Similar structure but with a different fluorine substitution pattern.
Uniqueness
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoroethenyl and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H10F3NO/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6,9H,5,14H2 |
InChIキー |
NOHNCYSQVASLMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(COC=C(F)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


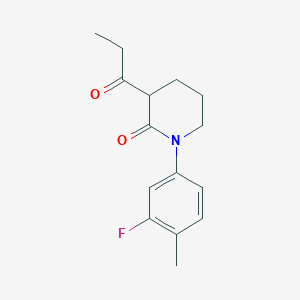

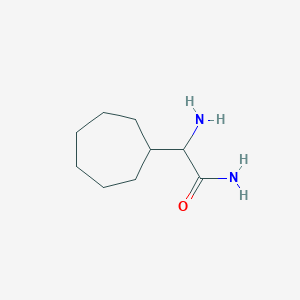
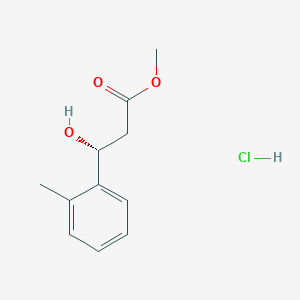

![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

